
1-Benzyl-2-(pyrrolidin-2-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-(pyrrolidin-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a benzyl group and a pyrrolidin-2-yl group
Vorbereitungsmethoden
The synthesis of 1-Benzyl-2-(pyrrolidin-2-yl)piperidine typically involves the construction of the piperidine ring followed by the introduction of the benzyl and pyrrolidin-2-yl groups. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the piperidine ring can be formed through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes . The benzyl group can be introduced through benzylation reactions, while the pyrrolidin-2-yl group can be added via nucleophilic substitution reactions .
Analyse Chemischer Reaktionen
1-Benzyl-2-(pyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-(pyrrolidin-2-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: This compound is used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-(pyrrolidin-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyrrolidin-2-yl groups contribute to the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and enhances the compound’s ability to interact with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2-(pyrrolidin-2-yl)piperidine can be compared with other similar compounds, such as:
1-Benzylpiperidine: Lacks the pyrrolidin-2-yl group, resulting in different biological activity and chemical properties.
2-(Pyrrolidin-2-yl)piperidine: Lacks the benzyl group, leading to variations in its interactions with biological targets.
1-Benzyl-2-(pyrrolidin-2-yl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, affecting its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H24N2 |
|---|---|
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
1-benzyl-2-pyrrolidin-2-ylpiperidine |
InChI |
InChI=1S/C16H24N2/c1-2-7-14(8-3-1)13-18-12-5-4-10-16(18)15-9-6-11-17-15/h1-3,7-8,15-17H,4-6,9-13H2 |
InChI-Schlüssel |
UXGJJTRXGGGAKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2CCCN2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


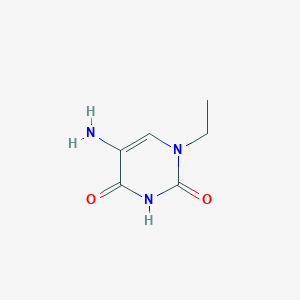

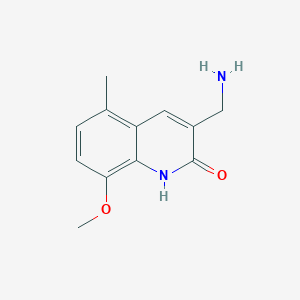
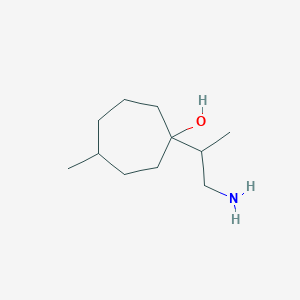
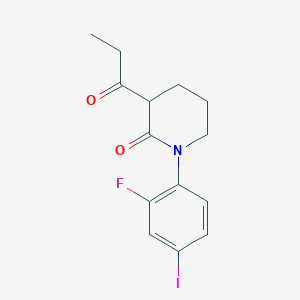
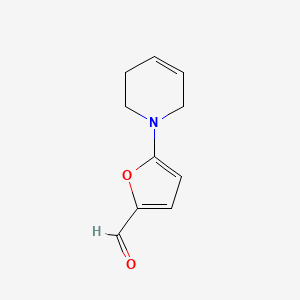
![tert-Butyl N-methyl-N-{1-oxa-8-azaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13195502.png)
![2-[1-(Aminomethyl)-2-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13195503.png)
![(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene](/img/structure/B13195508.png)
![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)

![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
